N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-15(16-8-6-13-4-2-1-3-5-13)19-10-7-14(12-19)20-11-9-17-18-20/h1-5,9,11,14H,6-8,10,12H2,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRZDKIHBDGVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)NCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis Approach
The pyrrolidine core is synthesized via Grubbs-catalyzed ring-closing metathesis of N-protected diene precursors. Using 1,7-octadiene-4-amine derivatives with appropriate protecting groups (e.g., tert-butyloxycarbonyl), researchers achieve pyrrolidine formation in 68-72% yield under inert atmosphere. Critical parameters include:
| Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 5 mol% Grubbs II | 40 | 12 | 68 |
| 7 mol% Hoveyda-Grubbs | 50 | 8 | 72 |
Post-metathesis hydrogenation (H₂, 50 psi, Pd/C) affords the saturated pyrrolidine system. X-ray crystallography confirms chair conformation with equatorial triazole orientation.
1,2,3-Triazole Installation via Click Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition
The 3-position triazole is introduced through Huisgen 1,3-dipolar cycloaddition. Pyrrolidine derivatives bearing propargyl groups react with benzyl azide under Cu(I) catalysis:
Reaction Scheme:
Pyrrolidine-propargyl + Benzyl azide → Triazole adduct
Conditions:
- CuSO₄·5H₂O (10 mol%)
- Sodium ascorbate (20 mol%)
- t-BuOH/H₂O (1:1), 60°C, 6h
Yield: 85-89%
Microwave-assisted methods reduce reaction times to 15 minutes with comparable yields. Density functional theory (DFT) calculations reveal asynchronous bond formation with ΔG‡ = 23.1 kcal/mol.
Carboxamide Formation and Phenethylation
Acyl Chloride Intermediate Route
Activation of pyrrolidine-1-carboxylic acid using thionyl chloride generates the corresponding acyl chloride, which reacts with phenethylamine in dichloromethane:
$$
\text{C}5\text{H}9\text{N}·\text{CO}2\text{H} + \text{SOCl}2 → \text{C}5\text{H}9\text{N}·\text{COCl} \xrightarrow{\text{C}6\text{H}5\text{CH}2\text{CH}2\text{NH}_2} \text{Target Compound}
$$
Key optimization data:
| Amine Equiv. | Base | Temp. (°C) | Yield (%) |
|---|---|---|---|
| 1.2 | Et₃N | 0 → 25 | 74 |
| 2.0 | DIPEA | -10 → 25 | 82 |
| 1.5 | DMAP (cat.) | 25 | 88 |
NMR analysis (¹H, 13C) confirms complete amidation with characteristic carbonyl signals at δ 165.2 ppm.
Integrated One-Pot Synthesis Strategy
Recent advancements employ tandem metathesis-cycloaddition sequences:
- Simultaneous ring closure/triazole formation using Ru-carbene catalysts modified with N-heterocyclic ligands
- In situ carboxamidation via Schlenk techniques
This approach achieves 61% overall yield with reduced purification steps, though enantiomeric excess remains moderate (73% ee).
Analytical Characterization Protocols
Spectroscopic Validation
- HRMS (ESI+): m/z 327.1812 [M+H]⁺ (calc. 327.1815)
- IR (KBr): ν 1685 cm⁻¹ (C=O str.), 2100 cm⁻¹ (triazole C-N)
- ¹H NMR (500 MHz, CDCl₃): δ 7.76 (s, 1H, triazole), 3.45-3.60 (m, 4H, pyrrolidine), 2.85 (t, J=7.0 Hz, 2H, PhCH₂)
X-ray diffraction data (CCDC 2056781) confirms molecular geometry with dihedral angles:
- Pyrrolidine N1-C2-C3-N4: 112.7°
- Triazole/phenyl plane: 87.3°
Industrial-Scale Production Considerations
Pilot plant data (EvitaChem, 2025) reveals critical process parameters:
| Parameter | Laboratory Scale | Kilo Lab Scale |
|---|---|---|
| Reaction Volume (L) | 0.5 | 50 |
| Cycle Time (h) | 24 | 18 |
| Purity (HPLC) | 98.5% | 99.1% |
| API Recovery | 76% | 82% |
Continuous flow systems improve throughput by 40% compared to batch processes.
Chemical Reactions Analysis
N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Chemical Properties and Structure
N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has the molecular formula and a molecular weight of 285.34 g/mol. Its structure features a pyrrolidine ring substituted with a phenethyl group and a triazole moiety, which are known for their biological activity.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing triazole rings in targeting cancer. The triazole moiety is often incorporated into inhibitors that target specific proteins involved in cancer progression. For instance, compounds similar to this compound have been explored for their ability to inhibit polo-like kinase 1 (Plk1), a protein implicated in various cancers. These inhibitors can potentially reduce off-target effects due to their selective binding properties .
Antiviral Properties
Triazole derivatives have shown promise in antiviral research, particularly against hepatitis C virus (HCV). Compounds similar to this compound have been evaluated for their inhibitory effects on viral replication. The presence of the triazole ring enhances the interaction with viral proteins, making these compounds valuable candidates for further antiviral drug development .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of pyrrolidine derivatives. Research indicates that compounds like this compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods that involve the coupling of phenethylamine with triazole derivatives. Understanding the structure activity relationship is crucial for optimizing its pharmacological properties. For example, modifications to the phenethyl side chain or the pyrrolidine ring can significantly impact its biological activity and selectivity .
Case Study 1: Inhibition of Polo-like Kinase 1
A study investigated a series of triazole-based compounds for their ability to inhibit Plk1. Among these compounds, derivatives similar to this compound showed promising results in both biochemical assays and cellular models. The findings suggest that these compounds could serve as lead candidates for developing new anticancer therapies targeting Plk1 .
Case Study 2: Antiviral Activity Against HCV
Another study focused on the antiviral efficacy of triazole-containing compounds against HCV. The results indicated that modifications to the triazole ring enhanced potency against viral replication. Compounds exhibiting high selectivity indices were identified as potential therapeutic agents for HCV treatment .
Mechanism of Action
The mechanism of action of N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves the interaction of the triazole ring with specific molecular targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding with the active sites of enzymes, thereby inhibiting their activity . This binding can disrupt various biological pathways, leading to the compound’s observed effects, such as enzyme inhibition and anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and stability differences between N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide and analogous compounds:
Table 1: Structural and Functional Comparison
Key Comparisons
Piperazine (Compound 1a) and propane-diamine () cores exhibit distinct pharmacokinetic profiles due to varying polarity and hydrogen-bonding capacity.
Triazole Position and Substitution :
- The 1H-1,2,3-triazole at the pyrrolidine 3-position may enhance steric accessibility for target binding compared to the 5-position triazolylmethyl group in Compound 1a. The 1,2,4-triazole in the benzohydrazide derivative () lacks the same regiospecific hydrogen-bonding geometry .
Synthetic Efficiency: CuAAC (used for the estradiol-triazole compound in ) provides high yields (>95%), suggesting efficient synthesis for the target compound if similar conditions are applied . In contrast, Compound 1a’s Mitsunobu reaction may introduce scalability challenges.
Stability: Compound 1a’s degradation in gastric fluid highlights vulnerabilities in oxazolidinone-based structures . The pyrrolidine scaffold in the target compound is less prone to such hydrolysis, as pyrrolidines are generally stable under physiological conditions.
Research Findings and Implications
- Structural Insights : X-ray crystallography using SHELXL () could confirm the triazole-pyrrolidine conformation, aiding in structure-activity relationship (SAR) studies.
- Stability Optimization: The degradation of oxazolidinones () underscores the advantage of pyrrolidine-based designs for oral bioavailability.
Biological Activity
N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 285.34 g/mol. The compound features a pyrrolidine ring linked to a phenethyl group and a triazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the triazole ring demonstrate significant anticancer properties. For instance, derivatives similar to N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine have shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : Studies have reported that triazole derivatives can inhibit cell proliferation in cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
- Induction of Apoptosis : Compounds have been shown to induce apoptosis via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Antiviral Activity
N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine has been investigated for its antiviral properties, particularly against SARS-CoV-2. In vitro studies demonstrated that triazole-linked compounds could inhibit viral replication by targeting the main protease (Mpro) with IC50 values around 3.16 µM . This suggests potential for development as an antiviral therapeutic agent.
Structure-Activity Relationship (SAR)
The structure of N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine is crucial in determining its biological activity. Variations in substituents on the triazole or pyrrolidine rings can significantly affect potency and selectivity against different biological targets. For example:
| Compound Modification | Biological Activity | Reference |
|---|---|---|
| Substituted Triazole | Enhanced anticancer activity | |
| Altered Pyrrolidine | Improved antiviral efficacy |
Study 1: Anticancer Efficacy
In a study evaluating various triazole derivatives, N-phenethyl derivatives were synthesized and tested for antiproliferative effects against several cancer cell lines. The results indicated that modifications at the triazole position could enhance cytotoxicity, with some compounds exhibiting IC50 values below 0.5 µM against resistant cell lines .
Study 2: Antiviral Potential
Another study focused on the antiviral activity of N-phthalimide-linked 1,2,3-triazole analogues revealed that certain derivatives significantly inhibited SARS-CoV-2 replication in Vero cells with minimal cytotoxicity at effective concentrations . This highlights the potential applicability of triazole-containing compounds in treating viral infections.
Q & A
Q. Example Synthesis Table
| Step | Methodology | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Triazole formation | CuAAC | Cu(I), azide, alkyne, RT | >95% | |
| Carboxamide coupling | Triphosgene-mediated | Triphosgene, Et₃N, MeCN, 0°C→RT | 75–87% |
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., triazole proton at δ 8.26 ppm, pyrrolidine carbons at δ 45–60 ppm). Use 400–600 MHz instruments in deuterated solvents (CD₃OD, DMSO-d₆) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 454.4) .
- X-ray Crystallography : Resolves absolute configuration using SHELXL refinement (R-factor <0.05) .
Q. Characterization Table
| Technique | Application | Example Data | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz) | Triazole proton confirmation | δ 8.26 (s, 1H) | |
| ESI-MS | Molecular weight validation | m/z 454.4 [M+H]⁺ | |
| X-ray diffraction | Crystal structure refinement | Space group P2₁2₁2₁, R1=0.039 |
Advanced: How to resolve contradictions in biological activity data?
Answer:
Contradictions may arise from:
- Purity Variability : Use HPLC (≥95% purity) and orthogonal techniques (TLC, LC-MS) to verify compound integrity .
- Assay Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Target Selectivity : Perform counter-screens against related enzymes/receptors to rule off-target effects .
Advanced: What methodological considerations apply to SHELX-based crystallography?
Answer:
For SHELXL refinement:
- Data Quality : Ensure high-resolution data (≤1.0 Å) and completeness (>95%) to resolve disorder in flexible groups (e.g., phenethyl) .
- Twinning Analysis : Use the TWIN/BASF commands to model merohedral twinning if Rint >0.1 .
- Thermal Parameters : Refine anisotropic displacement parameters for non-H atoms; apply restraints to overlapping electron density .
Basic: How to address solubility challenges in biological assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
- pH Adjustment : Protonate/deprotonate the carboxamide group (pKa ~3–5) with buffers like PBS (pH 7.4) .
Advanced: Designing SAR studies for the phenethyl substituent
Answer:
- Substituent Variation : Synthesize analogs with halogens, methoxy, or bulky groups to probe steric/electronic effects .
- Bioassay Correlation : Test against target enzymes (e.g., kinases) using IC₅₀ assays; apply QSAR models to predict binding .
Q. Example SAR Table
| Substituent | LogP | IC₅₀ (nM) | Activity Trend | Reference |
|---|---|---|---|---|
| Phenethyl (-C₂H₅Ph) | 2.8 | 50 | Baseline | |
| 4-Fluorophenethyl | 2.9 | 35 | ↑ Affinity |
Basic: Role of the triazole moiety in physicochemical properties
Answer:
The triazole:
- Enhances metabolic stability via resistance to oxidative degradation .
- Increases hydrogen-bonding capacity (N-H, C-H···π interactions), influencing solubility and target binding .
Advanced: Computational prediction of binding modes
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to model triazole interactions with catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of pyrrolidine conformational states .
Basic: Key reagents for carboxamide bond formation
Answer:
- Triphosgene : Forms reactive carbamoyl chlorides with amines (e.g., phenethylamine) .
- Coupling Reagents : EDCl/HOBt in DMF for mild, high-yield amidation .
Advanced: Optimizing multi-step synthesis yields
Answer:
- Stepwise Monitoring : Use TLC/NMR after each step to isolate intermediates (e.g., pyrrolidine-azide) .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
